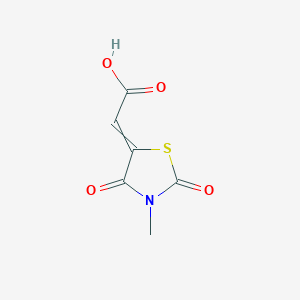

2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is a compound that has been used in the preparation of novel thiazolidinedione-?hydroxamates as Zmp1 inhibitors . It has an empirical formula of C5H5NO4S and a molecular weight of 175.16 .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The synthesis of thiazolidine derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is characterized by the presence of a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations . The chemical reactions involving these motifs are diverse and depend on the substitutions on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” are characterized by the presence of two C=O groups of the thiazolidine ring, which are visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Future Directions

The future research directions for “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” and its derivatives could involve developing multifunctional drugs and improving their activity . The presence of N-acetic acid methyl ester at the 3rd position of the thiazolidin-4-one nucleus, and a C-3 fibric acid moiety at the benzene nucleus were found to be instrumental for enhanced biological activity . Therefore, these structural features could be explored further in the design of next-generation drug candidates .

properties

CAS RN |

90137-11-4 |

|---|---|

Product Name |

2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid |

Molecular Formula |

C6H5NO4S |

Molecular Weight |

187.18g/mol |

IUPAC Name |

2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |

InChI |

InChI=1S/C6H5NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h2H,1H3,(H,8,9) |

InChI Key |

NMGOCGVPTUYRJF-IHWYPQMZSA-N |

Isomeric SMILES |

CN1C(=O)/C(=C/C(=O)O)/SC1=O |

SMILES |

CN1C(=O)C(=CC(=O)O)SC1=O |

Canonical SMILES |

CN1C(=O)C(=CC(=O)O)SC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)

![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)

![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)

![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)